molecular formula C8H14O B13609164 (E)-5,5-dimethylhex-3-en-2-one CAS No. 20859-11-4

(E)-5,5-dimethylhex-3-en-2-one

Cat. No.: B13609164
CAS No.: 20859-11-4
M. Wt: 126.20 g/mol
InChI Key: JKFZQQCNCCECKX-AATRIKPKSA-N
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Description

(E)-5,5-Dimethylhex-3-en-2-one is an α,β-unsaturated ketone with the molecular formula C₈H₁₄O (based on IUPAC nomenclature; see notes on discrepancies below). Its structure features a conjugated enone system (C=O and C=C bonds) and two methyl groups at the 5-position (Figure 1). The (E)-configuration denotes that the higher-priority substituents on the double bond (C3 and C4) are on opposite sides.

Key Properties (from and ):

  • CAS Number: 109296-14-2 (listed in ; conflicting data exists).
  • Molecular Weight: 144.168 g/mol (reported in ; likely incorrect for C₈H₁₄O).
  • LogP: 0.75 (indicative of moderate hydrophobicity).
  • Structural Note: lists the formula as C₇H₁₂O₃, which conflicts with standard enone chemistry. This discrepancy may stem from mislabeling or a typo in the source.

Properties

CAS No.

20859-11-4

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(E)-5,5-dimethylhex-3-en-2-one

InChI

InChI=1S/C8H14O/c1-7(9)5-6-8(2,3)4/h5-6H,1-4H3/b6-5+

InChI Key

JKFZQQCNCCECKX-AATRIKPKSA-N

Isomeric SMILES

CC(=O)/C=C/C(C)(C)C

Canonical SMILES

CC(=O)C=CC(C)(C)C

Origin of Product

United States

Preparation Methods

Aldol Condensation Approach

Overview:
A common and classical method to synthesize (E)-5,5-dimethylhex-3-en-2-one is via aldol condensation of suitable ketone precursors, typically involving acetone or methyl isopropyl ketone derivatives.

Reaction Scheme:
The aldol condensation involves the reaction between methyl isopropyl ketone and an appropriate aldehyde or vinyl ether under basic or acidic catalysis to form the α,β-unsaturated ketone with the desired (E)-configuration.

Typical Conditions:

Parameter Details
Reactants Methyl isopropyl ketone and vinyl ether or aldehyde derivatives
Catalyst Base (e.g., hydroxides, alkoxides) or acid (Brønsted acids)
Solvent Alcohols (methanol, ethanol), ethers (THF, dioxane), or halogenated hydrocarbons (methylene chloride, chloroform)
Temperature 0 to 150 °C, preferably 30 to 70 °C
Reaction Time Several hours (e.g., 2 h to 15 h depending on conditions)
Workup Extraction with organic solvents, neutralization, drying, and distillation

Notes:

  • The reaction tolerates a wide range of solvents and bases, including tertiary amines such as pyridine or trialkylamines.
  • Excess base (up to 3 equivalents) is often used to drive the reaction to completion.
  • The product can be purified by distillation or chromatography to achieve high purity (>98%) and yield (~65% to 82%).

Reaction of 1,3-Dihalogenated Propoxy Derivatives with Methyl Isopropyl Ketone

Overview:
A patented method involves the reaction of a 1,3-dihalogenated propoxy derivative with methyl isopropyl ketone in the presence of a Brønsted acid and water. This method is notable for producing hydrolysis-stable intermediates useful for further synthetic transformations.

Key Features:

Aspect Details
Starting Materials 1,3-Dihalogenpropoxy derivative (e.g., alpha-halogenated ethers) and methyl isopropyl ketone
Catalyst Brønsted acid (e.g., hydrochloric acid)
Solvent Halogenated hydrocarbons (carbon tetrachloride, methylene chloride), or inert solvents like benzene or toluene
Temperature 10 to 100 °C, preferably 30 to 70 °C
Reaction Time Until alpha-halogen ether is no longer detectable (monitored by GC)
Workup Dilution with water, phase separation, drying, and distillation

Mechanism:
The reaction proceeds via nucleophilic substitution and subsequent elimination to form the α,β-unsaturated ketone. The presence of water and acid facilitates hydrolysis of intermediates and stabilizes the product.

Yields and Purity:

  • Yields around 65% of theory are typical, with product purity reaching 98.7% after distillation.
  • The process is advantageous because it minimizes handling of sensitive alpha-halogenated intermediates and allows direct use of reaction mixtures without purification.

Enantioselective and Advanced Synthetic Routes

Overview:
More complex synthetic sequences involving rearrangements and catalytic steps have been reported in patent literature for derivatives related to (E)-5,5-dimethylhex-3-en-2-one, especially for enantioselective syntheses of biologically active compounds.

Example Route:

Step Description
a) Meyer-Schuster Rearrangement Subjecting 3,3-dimethylhex-5-en-2-one to rearrangement with ethoxyacetylene and organolithium reagents
b) Claisen Rearrangement Rearrangement of intermediate alcohols in presence of alkyl vinyl ethers and mercury ions
c) Esterification Coupling of alcohol intermediates with chiral acids using coupling agents and bases
d) Ring-Closing Metathesis Use of Grubbs-II catalyst for cyclization

Purpose:
These steps are used to prepare enantiomerically enriched derivatives and complex molecules for pheromone or pharmaceutical applications, demonstrating the versatility of (E)-5,5-dimethylhex-3-en-2-one as a synthetic intermediate.

Laboratory-Scale Synthesis Example (Supporting Information)

In a typical lab synthesis reported in the literature for related α,β-unsaturated ketones:

  • A zirconocene catalyst (Cp2ZrCl2) and trimethylaluminum are combined in dry dichloromethane under argon at low temperature (-15 to 0 °C).
  • Water is added dropwise to initiate hydrolysis.
  • An alkynyl aromatic compound is then introduced, followed by acetyl chloride to form the enone.
  • The reaction mixture is quenched with saturated potassium carbonate solution, extracted with ether, dried, and purified by flash chromatography.
  • Yields of around 53% are reported for similar enones.

While this exact example is for a different enone, it illustrates the use of organometallic catalysis and controlled addition techniques applicable to compounds like (E)-5,5-dimethylhex-3-en-2-one.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Purity (%) Notes
Aldol Condensation Methyl isopropyl ketone + aldehyde Base or acid catalyst, 30-70 °C 60-80 >95 Classical, straightforward
Reaction with 1,3-Dihalogen Propoxy 1,3-Dihalogen propoxy derivative + methyl isopropyl ketone Brønsted acid, 30-70 °C, halogenated solvents ~65 98.7 Hydrolysis-stable intermediates
Enantioselective Rearrangement Routes 3,3-Dimethylhex-5-en-2-one + organolithium + catalysts Multi-step, low temp to RT Variable High For chiral derivatives, complex steps
Organometallic Catalysis (Lab scale) Alkynyl aromatic + Cp2ZrCl2 + Me3Al + acetyl chloride -15 to 0 °C, inert atmosphere ~53 High Advanced synthetic method for enones

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylhex-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Dimethylhex-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5,5-dimethylhex-3-en-2-one involves its reactivity as an α,β-unsaturated ketone. The compound can undergo Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is due to the electron-withdrawing nature of the carbonyl group, which activates the double bond towards nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

(E)-3,5-Dimethylhex-3-en-2-one

CAS : 18402-86-3 | Formula : C₈H₁₄O | MW : 126.2 g/mol

  • Structural Differences : Methyl groups at positions 3 and 5 (vs. 5,5-dimethyl in the target compound).
  • Physical Properties :
    • Boiling Point: 164°C at 101.325 kPa.
    • LogP: 2.3 (higher hydrophobicity due to additional methyl group at C3).
  • Reactivity : The 3-methyl group may sterically hinder nucleophilic attacks on the α,β-unsaturated system compared to the 5,5-dimethyl analog.

3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one (Dimedone)

CAS : 3471-13-4 | Formula : C₈H₁₂O₂ | MW : 140.18 g/mol

  • Structural Differences: Cyclohexenone ring with a hydroxyl group at C3 and methyl groups at C5.
  • Physical Properties: Melting Point: 148–150°C (crystalline solid vs. liquid enones).
  • Reactivity: Exists in keto-enol tautomeric equilibrium. The hydroxyl group enables hydrogen bonding and acidity (pKa ~4.5), making it a chelating agent for metal ions.

5,5-Dimethyl-1,1,1-trifluorohexane-2,4-dione

CAS : 22767-90-4 | Formula : C₈H₁₁F₃O₂ | MW : 196.17 g/mol

  • Structural Differences : Two ketone groups (dione) and a trifluoromethyl substituent.
  • Reactivity: The electron-withdrawing -CF₃ group enhances the acidity of α-hydrogens (pKa ~9), facilitating enolate formation. The diketone structure allows for diverse coordination chemistry.

5,5-Dimethyl-3-[(E)-2-[(4-phenoxyphenyl)amino]ethenyl]cyclohex-2-en-1-one

CAS: 337928-39-9 | Formula: C₂₂H₂₃NO₂ | MW: 333.43 g/mol

  • Structural Differences: Cyclohexenone core with an extended π-conjugated system (ethenyl-aminophenoxy substituent).
  • Applications : The conjugation likely imparts UV/Vis absorption properties, making it relevant in materials science or as a fluorescent probe.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) LogP Key Functional Groups Unique Features
(E)-5,5-Dimethylhex-3-en-2-one C₈H₁₄O* 126.2† N/A 0.75 α,β-unsaturated ketone 5,5-Dimethyl substitution
(E)-3,5-Dimethylhex-3-en-2-one C₈H₁₄O 126.2 164 2.3 α,β-unsaturated ketone 3,5-Dimethyl substitution
Dimedone C₈H₁₂O₂ 140.18 N/A 1.2‡ Cyclohexenone, hydroxyl Keto-enol tautomerism
5,5-Dimethyl-1,1,1-trifluorohexane-2,4-dione C₈H₁₁F₃O₂ 196.17 N/A 1.8‡ Dione, -CF₃ Strong electron-withdrawing groups
5,5-Dimethyl-3-(ethenyl-amino) derivative C₂₂H₂₃NO₂ 333.43 N/A 3.1‡ Cyclohexenone, conjugated amine Extended π-system

*Discrepancy noted: reports C₇H₁₂O₃, but C₈H₁₄O is chemically plausible. †Assuming alignment with (E)-3,5-dimethylhex-3-en-2-one ().

Key Research Findings

  • Solubility Trends: Dimedone’s hydroxyl group improves water solubility relative to non-hydroxylated enones, whereas trifluoromethyl groups increase lipid solubility.
  • Tautomerism: Dimedone’s enol form stabilizes via intramolecular hydrogen bonding, a feature absent in simple acyclic enones.

Notes on Discrepancies and Limitations

  • reports conflicting molecular data for (E)-5,5-dimethylhex-3-en-2-one (C₇H₁₂O₃ vs. expected C₈H₁₄O). Verification via authoritative databases (e.g., PubChem, Reaxys) is recommended.
  • Physical properties (e.g., boiling points) for several compounds are unavailable in the provided evidence, highlighting gaps in existing literature.

Q & A

Basic: What spectroscopic methods are commonly employed to confirm the structure and purity of (E)-5,5-dimethylhex-3-en-2-one?

Answer:

  • NMR Spectroscopy : ¹H NMR identifies the trans-configuration via coupling constants (J ≈ 12–16 Hz for vinyl protons). ¹³C NMR confirms the ketone carbonyl signal (~200–220 ppm) and quaternary carbons.
  • IR Spectroscopy : Detects the C=O stretch (~1700 cm⁻¹) and alkene C-H out-of-plane bending (~960 cm⁻¹ for trans alkenes).
  • Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns validate molecular weight and functional groups.
  • X-ray Crystallography : Definitive structural confirmation using SHELXL for refinement .

Advanced: How can researchers address inconsistencies between computational predictions and experimental observations of (E)-5,5-dimethylhex-3-en-2-one’s electronic properties?

Answer:

  • DFT Calibration : Use hybrid functionals (e.g., B3LYP/6-31G**) to model frontier molecular orbitals and compare with UV-Vis spectra. Include solvent effects via polarizable continuum models (PCM).
  • Experimental Validation : Measure dipole moments and NMR chemical shifts in solvents of varying polarity. Cross-reference with crystallographic bond lengths and angles .
  • Triangulation : Repeat experiments under controlled humidity/temperature and validate with alternative techniques (e.g., Raman spectroscopy) .

Basic: What synthetic routes are available for laboratory-scale preparation of (E)-5,5-dimethylhex-3-en-2-one?

Answer:

  • Claisen-Schmidt Condensation : React 5,5-dimethylhexan-2-one with formaldehyde under basic conditions (e.g., NaOH/EtOH).
  • Wittig Reaction : Use 5,5-dimethyl-2-oxohexylidenetriphenylphosphorane and formaldehyde for stereoselective E-alkene formation.
  • Purification : Fractional distillation or recrystallization from hexane/ethyl acetate mixtures .

Advanced: What strategies enhance stereocontrol in the synthesis of (E)-5,5-dimethylhex-3-en-2-one to minimize Z-isomer formation?

Answer:

  • Steric Hindrance : Bulky bases (e.g., LDA) favor trans-alkenes by hindering Z-isomer transition states.
  • Catalytic Control : Palladium catalysts with E-selective ligands (e.g., Josiphos) improve stereochemical outcomes.
  • Kinetic Control : Low temperatures (-78°C) and rapid quenching prevent thermal isomerization. Monitor via GC-MS .

Basic: How is the E configuration of the double bond in (E)-5,5-dimethylhex-3-en-2-one experimentally verified?

Answer:

  • ¹H NMR Coupling Constants : J = 12–16 Hz for trans vinyl protons.
  • NOESY NMR : Absence of cross-peaks between protons on opposite sides of the double bond.
  • X-ray Crystallography : Direct visualization of substituent spatial arrangement using SHELX-refined structures .

Advanced: What methodologies resolve contradictions in solvent-dependent reactivity studies of (E)-5,5-dimethylhex-3-en-2-one?

Answer:

  • Solvent Polarity Screening : Test reactivity in hexane (nonpolar) vs. DMSO (polar) to isolate dielectric effects.
  • Eyring Analysis : Calculate activation parameters (ΔH‡, ΔS‡) to distinguish between kinetic and thermodynamic control.
  • Computational Dynamics : Ab initio molecular dynamics (AIMD) simulations model solvent interactions at atomic resolution .

Basic: What analytical techniques are critical for assessing the stability of (E)-5,5-dimethylhex-3-en-2-one under varying storage conditions?

Answer:

  • HPLC : Monitor degradation products (e.g., oxidation byproducts) over time.
  • Thermal Analysis : TGA/DSC profiles identify decomposition temperatures and phase transitions.
  • UV-Vis Spectroscopy : Track absorbance changes at λmax (~250 nm) to detect structural alterations .

Advanced: How can ring puckering analysis inform conformational studies of (E)-5,5-dimethylhex-3-en-2-one derivatives?

Answer:

  • Cremer-Pople Parameters : Quantify non-planarity in cyclic derivatives using puckering amplitudes (q) and phase angles (θ) derived from X-ray data.
  • Software Tools : PARST or PLATON calculate puckering coordinates; compare with DFT-optimized geometries to assess intramolecular strain.
  • Case Study : Cyclohexenone analogs (e.g., 3-hydroxy derivatives) show puckering amplitudes of 0.4–0.6 Å in crystal structures .

Basic: What precautions are necessary when handling (E)-5,5-dimethylhex-3-en-2-one in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles.
  • Storage : Under inert gas (N₂/Ar) at -20°C to prevent oxidation .

Advanced: How can researchers design experiments to probe the compound’s role as a chiral building block in asymmetric synthesis?

Answer:

  • Chiral Auxiliaries : Attach menthol or binaphthyl groups to the ketone moiety and study diastereoselectivity via ¹H NMR.
  • Catalytic Asymmetry : Test transition-metal catalysts (e.g., Ru-BINAP) in hydrogenation or cyclopropanation reactions.
  • Crystallographic Validation : Resolve enantiomerically pure derivatives via X-ray diffraction .

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